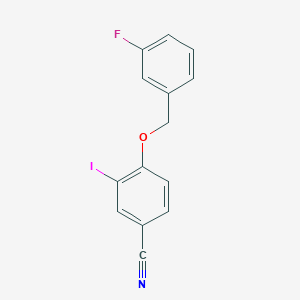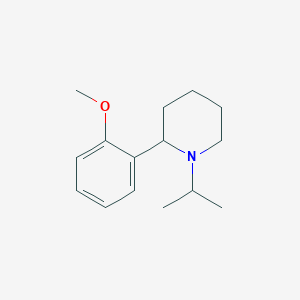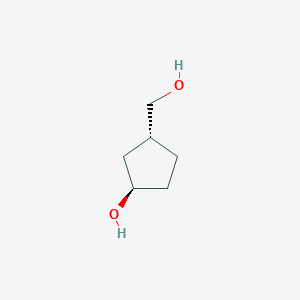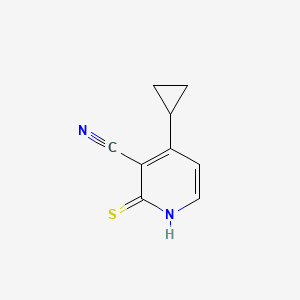
4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile is an organic compound that features both fluorine and iodine substituents on a benzonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures (around 60°C) for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
化学反应分析
Types of Reactions
4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
科学研究应用
4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique properties make it useful in the development of new materials.
Chemical Biology: It can be used to study biological pathways and interactions due to its ability to form stable derivatives.
作用机制
The mechanism of action of 4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, affecting their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets .
相似化合物的比较
Similar Compounds
- 4-((3-Fluorobenzyl)oxy)benzonitrile
- 3-Iodo-4-(benzyloxy)benzonitrile
- 4-(3-Fluorobenzyloxy)phenylboronic acid
Uniqueness
4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile is unique due to the combination of fluorine and iodine substituents on the benzonitrile core. This combination can result in distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C14H9FINO |
|---|---|
分子量 |
353.13 g/mol |
IUPAC 名称 |
4-[(3-fluorophenyl)methoxy]-3-iodobenzonitrile |
InChI |
InChI=1S/C14H9FINO/c15-12-3-1-2-11(6-12)9-18-14-5-4-10(8-17)7-13(14)16/h1-7H,9H2 |
InChI 键 |
AJUUCHWYIVPWRT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C#N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002683.png)

![(3-Azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B13002698.png)

![tert-Butyl ((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13002707.png)
![Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13002715.png)
![6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13002723.png)
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13002730.png)

![Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13002743.png)
![3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide](/img/structure/B13002745.png)



